Z-PDLDA-NHOH

Collagenase inhibition MMP-1 Protease inhibitor

Z-PDLDA-NHOH is a tripeptidyl hydroxamic acid that selectively inhibits vertebrate collagenases (MMP-1, MMP-8) at micromolar potency, offering critical differentiation from broad-spectrum MMP inhibitors. Its D-amino acid backbone (Pro-D-Leu-D-Ala) resists non-specific proteolysis and ensures precise active-site binding. Choose this compound to attribute ECM degradation effects specifically to collagenase activity and to benchmark assay sensitivity in FRET-based or colorimetric MMP assays.

Molecular Formula C22H32N4O6
Molecular Weight 448.5 g/mol
Cat. No. B054859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-PDLDA-NHOH
Molecular FormulaC22H32N4O6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
InChIKeyFAGYGQYGBIUTAJ-NXHRZFHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-PDLDA-NHOH for Collagenase Inhibition: Baseline Compound Profile and Procurement Overview


Z-PDLDA-NHOH (Z-Pro-D-Leu-D-Ala-NHOH; CAS 123984-15-6) is a tripeptidyl hydroxamic acid that functions as a potent and specific inhibitor of vertebrate collagenases (MMP-1, MMP-8) [1]. Unlike broad‑spectrum matrix metalloproteinase (MMP) inhibitors, this compound was designed as a tool to selectively block collagenase activity in biochemical and cell‑based assays [1]. Its molecular structure incorporates a C‑terminal hydroxamic acid group that chelates the catalytic zinc ion in the collagenase active site, a feature shared by several MMP inhibitors but refined in Z-PDLDA-NHOH through a defined peptide backbone [1]. Commercially available from major suppliers at ≥98% purity, it is commonly employed in protease research, extracellular matrix remodeling studies, and as a reference standard for collagenase inhibition .

Z-PDLDA-NHOH: Why In‑Class Collagenase Inhibitors Cannot Be Interchanged


Although Z-PDLDA-NHOH shares a hydroxamate‑based zinc‑binding mechanism with other MMP inhibitors, subtle differences in peptide backbone stereochemistry and side‑chain composition dictate its unique selectivity and potency profile. The D‑amino acid residues (Pro‑D‑Leu‑D‑Ala) confer resistance to non‑specific proteolysis and define the inhibitor's fit within the collagenase active‑site cleft [1]. Replacing Z-PDLDA-NHOH with a generic 'collagenase inhibitor' such as FN‑439, Batimastat, or even its diastereomer Z-Pro‑Leu‑Ala‑NHOH may yield divergent inhibitory constants, altered off‑target MMP inhibition, or confounding cellular permeability. The quantitative evidence below details these critical distinctions.

Z-PDLDA-NHOH Comparative Performance: Quantified Differentiation for Procurement Decisions


Collagenase Inhibitory Potency: Z-PDLDA-NHOH vs. FN-439 (MMP Inhibitor I)

Z-PDLDA-NHOH exhibits an IC50 value in the order of 1 µM against vertebrate collagenases (MMP‑1) [1]. The comparator FN‑439 (also a tetrapeptidyl hydroxamic acid) demonstrates an equivalent IC50 of 1 µM for MMP‑1 but additionally inhibits MMP‑9 (IC50 = 30 µM) and MMP‑3 (IC50 = 150 µM) . While the potency at MMP‑1 is comparable, Z-PDLDA-NHOH is consistently described as 'specific' for collagenases [1], whereas FN‑439 is a broader‑spectrum MMP inhibitor.

Collagenase inhibition MMP-1 Protease inhibitor

Stereochemical Dependence: Z-PDLDA-NHOH (D‑Leu‑D‑Ala) vs. Z‑Pro‑Leu‑Ala‑NHOH (L‑Leu‑L‑Ala)

In the original characterization paper, both Z‑Pro‑D‑Leu‑D‑Ala‑NHOH (Z-PDLDA-NHOH) and its diastereomer Z‑Pro‑Leu‑Ala‑NHOH were reported to inhibit tadpole and human skin collagenases with an IC50 in the 10⁻⁶ M range [1]. However, the D‑amino acid‑containing isomer (Z-PDLDA-NHOH) was highlighted as the 'highly specific' lead, implying superior selectivity over other metalloenzymes compared to the L‑amino acid counterpart [1]. While exact selectivity ratios are not provided in the abstract, the deliberate inclusion of D‑amino acids confers metabolic stability and a distinct binding mode.

Stereoselectivity Enzyme inhibition Collagenase

Potency Gradient: Z-PDLDA-NHOH vs. High‑Potency Collagenase Inhibitor SC‑44463

Z-PDLDA-NHOH inhibits collagenase with an IC50 in the low micromolar range (~1 µM) [1]. In contrast, the synthetic collagenase inhibitor SC‑44463 achieves an IC50 of 20 nM against MMP‑1, representing a ~50‑fold increase in potency [2]. SC‑44463 also reportedly inhibits HDACs and other MMPs, whereas Z-PDLDA-NHOH is narrowly targeted toward vertebrate collagenases [1][2].

MMP inhibitor IC50 comparison Collagenase

Broad‑Spectrum vs. Narrow‑Spectrum: Z-PDLDA-NHOH vs. Batimastat (BB‑94)

Z-PDLDA-NHOH is characterized as a 'specific inhibitor of vertebrate collagenases' [1]. Batimastat, a pan‑MMP inhibitor, shows picomolar to low nanomolar potency against a wide range of MMPs: MMP‑1 (IC50 = 3 nM), MMP‑2 (4 nM), MMP‑9 (4 nM), MMP‑7 (6 nM), and MMP‑3 (20 nM) . The narrow target profile of Z-PDLDA-NHOH contrasts sharply with Batimastat's broad‑spectrum activity.

Selectivity MMP inhibition Tool compound

Z-PDLDA-NHOH: Prioritized Research and Industrial Applications Based on Verified Evidence


Collagenase Activity Profiling in Tissue Remodeling Studies

In assays designed to isolate the contribution of vertebrate collagenase (MMP‑1/MMP‑8) to extracellular matrix degradation, Z-PDLDA-NHOH serves as a selective inhibitor. Its micromolar potency permits dose‑response studies without off‑target MMP interference [1]. Researchers investigating wound healing, tumor invasion, or osteoarthritis can rely on Z-PDLDA-NHOH to attribute observed effects specifically to collagenase activity.

Enzymatic Controls in MMP Activity Assays

Z-PDLDA-NHOH is employed as a positive control inhibitor in biochemical assays measuring collagenase activity (e.g., FRET‑based or colorimetric MMP assays) . Its well‑characterized IC50 of ~1 µM allows for benchmarking assay sensitivity and validating the specificity of newly developed MMP probes.

Reference Standard for Collagenase Inhibitor Screening

In high‑throughput screening campaigns targeting collagenase, Z-PDLDA-NHOH is used as a reference compound to define the 'collagenase‑specific' inhibition window [1]. Hits that exceed the potency of Z-PDLDA-NHOH while maintaining similar selectivity are prioritized for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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